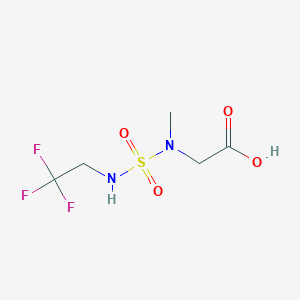

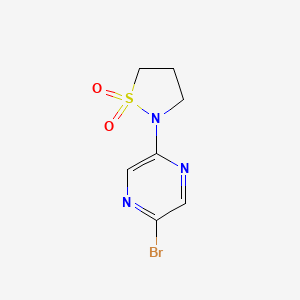

![molecular formula C27H25N3O B2542949 1,3-bis(3,4-dimethylphenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline CAS No. 901267-91-2](/img/structure/B2542949.png)

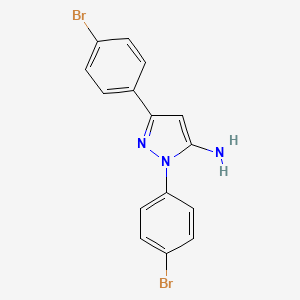

1,3-bis(3,4-dimethylphenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "1,3-bis(3,4-dimethylphenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline" is a derivative of the pyrazoloquinoline family, which is known for its photophysical properties and potential applications in molecular electronics and sensing. While the specific compound is not directly studied in the provided papers, the related derivatives and their properties have been extensively investigated.

Synthesis Analysis

The synthesis of pyrazoloquinoline derivatives often involves multi-step reactions that can include condensation, heteroannulation, and functional group transformations. For instance, the Friedländer condensation is a method used to synthesize 1H-pyrazolo[3,4-b]quinolines by condensing 1H-pyrazolin-5-ones with o-aminobenzaldehydes, although the yield and product distribution can vary depending on the substituents involved . Another approach is the dehydrogenative [2 + 2 + 1] heteroannulation using a methyl group as a one-carbon unit to access pyrazolo[3,4-c]quinolines, which allows the formation of multiple bonds in a single reaction .

Molecular Structure Analysis

The molecular structure of pyrazoloquinoline derivatives is characterized by the presence of a pyrazole ring fused to a quinoline or isoquinoline moiety. The photophysical properties of these compounds, such as fluorescence, are significantly influenced by the nature of the substituents on the rings. For example, methoxy and carboethoxy derivatives exhibit solvatochromic behavior, and their photoluminescent spectra are highly dependent on solvent polarity . The structure can also be modified to include amino groups, which can bind protons and affect the photophysical behavior .

Chemical Reactions Analysis

Pyrazoloquinoline derivatives can participate in various chemical reactions, including protonation, which can lead to changes in their photophysical properties. For example, 6-aryloamino derivatives can bind protons at the quinoline moiety, leading to pH-dependent fluorescence that can be used to construct molecular logic gates . Additionally, the derivatives can undergo reactions such as Suzuki coupling to introduce aryl or heteroaryl groups, which can further modify their properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazoloquinoline derivatives are closely related to their molecular structure. These compounds are known for their strong fluorescence, which can be tuned by modifying the substituents on the core structure. The solvatochromic behavior of these compounds indicates a strong electron transfer effect, which is essential for their potential use in electroluminescent applications . The versatility of the 1,3-diphenyl-1H-pyrazolo[3,4-b]quinoline chromophore makes it a valuable building block for the construction of molecular sensors and fluoroionophores .

Scientific Research Applications

Antitumoral Properties

Quinoxalines and their analogs have been investigated for their potential antitumoral properties. These compounds are used in dyes, pharmaceuticals, and antibiotics, highlighting their broad applicability in scientific research. The synthesis and modification of quinoxalines enable the exploration of their use as catalysts' ligands, further contributing to their significance in medical and chemical studies (Aastha Pareek and Dharma Kishor, 2015).

Corrosion Inhibition

Quinoline derivatives are recognized for their application as anticorrosive materials. Their effectiveness against metallic corrosion is attributed to their ability to form highly stable chelating complexes with surface metallic atoms. This application showcases the chemical versatility and industrial significance of quinoline derivatives (C. Verma, M. Quraishi, E. Ebenso, 2020).

Optoelectronic Materials

Quinazoline derivatives have been extensively researched for their application in optoelectronic materials. These studies include the synthesis and application of quinazoline derivatives for electronic devices, highlighting their potential in creating novel materials for luminescent elements and photoelectric conversion elements. The incorporation of quinazoline and pyrimidine fragments into π-extended conjugated systems is particularly valued for the creation of optoelectronic materials (G. Lipunova, E. Nosova, V. Charushin, O. Chupakhin, 2018).

Semiconductor and Sensor Applications

Hexaazatriphenylene (HAT) derivatives, which include structures related to quinoxalines, have been used in n-type semiconductors, sensors, and other applications due to their excellent π–π stacking ability. This underlines the significant role of these compounds in the development of materials for energy storage and optoelectronic devices (J. Segura, Rafael Juárez, M. Ramos, C. Seoane, 2015).

Biomedical Applications

The structural modification of quinoxalines allows for a wide variety of biomedical applications, including antimicrobial activities and the treatment of chronic and metabolic diseases. This versatility further emphasizes the importance of quinoxaline derivatives in medicinal chemistry and drug development (J. A. Pereira, A. M. Pessoa, M. Cordeiro, R. Fernandes, C. Prudêncio, J. Noronha, Mónica Vieira, 2015).

Safety And Hazards

Future Directions

The future directions in the study of these compounds could involve the development of more efficient and environmentally friendly synthetic methods, the discovery of new biological activities, and the design of new drugs based on these structures1.

Please note that this is a general overview and the specific details for “1,3-bis(3,4-dimethylphenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline” might differ. For more detailed and specific information, further research and studies are needed.

properties

IUPAC Name |

1,3-bis(3,4-dimethylphenyl)-8-methoxypyrazolo[4,3-c]quinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H25N3O/c1-16-6-8-20(12-18(16)3)26-24-15-28-25-11-10-22(31-5)14-23(25)27(24)30(29-26)21-9-7-17(2)19(4)13-21/h6-15H,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBXMFUOYDMUSEF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=NN(C3=C4C=C(C=CC4=NC=C32)OC)C5=CC(=C(C=C5)C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H25N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-bis(3,4-dimethylphenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-tert-butyl-3-(4-chlorophenyl)-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2542870.png)

![ethyl 2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamido)benzoate](/img/structure/B2542875.png)

![2,3,4,5-tetrachloro-6-{4-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}pyridine](/img/structure/B2542877.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-ethoxy-5-methylbenzenesulfonamide](/img/structure/B2542879.png)

![7-[(3,5-Dimethylphenyl)amino]-3-(2-methoxyphenyl)chromen-4-one](/img/no-structure.png)